molecular formula C23H30N4O2 B7562863 N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide

N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide

Cat. No. B7562863
M. Wt: 394.5 g/mol
InChI Key: WDIXOUVZCYIPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide, also known as BAPCP, is a chemical compound that has been of particular interest to researchers due to its potential applications in scientific research. This compound has been found to have unique properties that make it a valuable tool in the study of various biological systems. In

Mechanism of Action

N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide acts as a selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide can increase the levels of endocannabinoids in the body, which can have a wide range of effects on various biological systems. Endocannabinoids are known to play a role in a wide range of physiological processes, including pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide has been found to have a wide range of biochemical and physiological effects. One of the most significant effects is its ability to increase the levels of endocannabinoids in the body. This can have a wide range of effects on various biological systems, including pain sensation, appetite, and mood regulation. N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide has also been found to have anti-inflammatory properties, which can make it a valuable tool in the study of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide in lab experiments is its ability to selectively inhibit FAAH. This can make it a valuable tool in the study of the endocannabinoid system and other biological systems that are affected by endocannabinoids. However, there are also limitations to using N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide in lab experiments. One of the main limitations is its relatively low potency compared to other FAAH inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.

Future Directions

There are many potential future directions for research involving N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide. One area of research that is of particular interest is the study of the endocannabinoid system and its role in various physiological processes. N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide has been found to have a wide range of effects on the endocannabinoid system, and further research in this area could lead to the development of new treatments for various diseases. Other potential future directions for research involving N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide include the study of its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases.

Synthesis Methods

N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the synthesis of 1-benzylpiperidin-4-ylamine, which is then reacted with 2-methylphenylpropanoic acid to form the intermediate product. This intermediate is then reacted with isobutyl chloroformate and then treated with ammonia to form the final product, N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of the endocannabinoid system. N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide has been found to act as a selective inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide can increase the levels of endocannabinoids in the body, which can have a wide range of effects on various biological systems.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-7-5-6-10-20(17)21(26-23(24)29)15-22(28)25-19-11-13-27(14-12-19)16-18-8-3-2-4-9-18/h2-10,19,21H,11-16H2,1H3,(H,25,28)(H3,24,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIXOUVZCYIPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)NC2CCN(CC2)CC3=CC=CC=C3)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide

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